Enzymatic Stability: Resistance to Lipoxygenase-Mediated Oxidation Versus Methylene-Interrupted 13,16-Docosadienoic Acid
Lipoxygenases strictly require a 1,4-cis,cis-pentadiene (methylene-interrupted) system for catalysis. Docosa-7,17-dienoic acid lacks this motif, whereas the standard omega-6 13,16-docosadienoic acid possesses it. Consequently, the 7,17-isomer is not a substrate but an inhibitor of 5-lipoxygenase, also inhibiting formyltetrahydrofolate synthetase and cyclooxygenase to a lesser extent [1]. The 13,16-isomer is fully metabolizable.
| Evidence Dimension | Substrate status for 5-lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | Non-substrate; inhibits 5-LOX |
| Comparator Or Baseline | 13,16-Docosadienoic acid: Substrate for 5-LOX |
| Quantified Difference | Qualitative (substrate vs. inhibitor); kinetic constants not available in current literature |
| Conditions | Enzyme inhibition screen (MeSH pharmacological annotation) |
Why This Matters
For researchers studying lipid mediator biosynthesis or developing anti-inflammatory agents, the 7,17-isomer provides a metabolically stable, non-substrate probe unavailable with standard docosadienoic acids.
- [1] Medical University of Lublin. Record details – MeSH Concept: Docosa-7,17-dienoic acid (MeSH-M0014961). View Source
